molecular formula C14H25NO4 B13904062 Methyl 3-[(tert-butoxycarbonylamino)methyl]cyclohexanecarboxylate

Methyl 3-[(tert-butoxycarbonylamino)methyl]cyclohexanecarboxylate

Cat. No.: B13904062
M. Wt: 271.35 g/mol
InChI Key: YLSRTAQOYCSREH-UHFFFAOYSA-N
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Description

Methyl 3-[(tert-butoxycarbonylamino)methyl]cyclohexanecarboxylate (CAS 347185-09-5) is a chiral cyclohexane derivative of high value in medicinal chemistry and organic synthesis research. This compound features a methyl ester group and a tert-butoxycarbonyl (Boc) protected aminoalkyl side chain, making it a versatile building block for constructing more complex molecules . Its primary research application lies in the synthesis of constrained peptide mimics and as a key intermediate in developing pharmaceutical candidates, where the cyclohexane ring provides structural rigidity . The Boc protecting group is widely used to mask the primary amine functionality during synthetic sequences, as it is stable under a variety of reaction conditions and can be selectively removed under mild acidic conditions, for instance with trifluoroacetic acid . This allows researchers to selectively functionalize other parts of the molecule before deprotecting the amine for further coupling reactions. The compound is typically characterized by its molecular formula (C14H25NO4) and a molecular weight of 271.35 g/mol . As with all fine chemicals, proper storage conditions are recommended to maintain stability. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or human use.

Properties

Molecular Formula

C14H25NO4

Molecular Weight

271.35 g/mol

IUPAC Name

methyl 3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylate

InChI

InChI=1S/C14H25NO4/c1-14(2,3)19-13(17)15-9-10-6-5-7-11(8-10)12(16)18-4/h10-11H,5-9H2,1-4H3,(H,15,17)

InChI Key

YLSRTAQOYCSREH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCC(C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthesis of Boc-Protected Amino Cyclohexanecarboxylic Acid

A pivotal step involves preparing 3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid derivatives, often as cis/trans mixtures, which are subsequently separated or converted to the desired isomer.

One effective method reported in patent CN108602758B describes a one-pot process for preparing trans-4-amino-1-cyclohexanecarboxylic acid derivatives with a trans ratio exceeding 75%. The Boc protection is introduced by reacting the amino acid intermediate with di-tert-butyl dicarbonate (Boc anhydride) in acetone at room temperature for 20 hours. The reaction progress is monitored by TLC using a solvent system of dichloromethane/methanol/ammonia (35/5/1 v/v/v), with detection by KMnO4 and ninhydrin staining. After filtration and extraction steps, the Boc-protected product is isolated with yields around 70% and purity near 92%.

Esterification to Methyl Ester

The methyl esterification is achieved by reacting the Boc-protected amino acid with methyl bromide in the presence of potassium carbonate (K2CO3) as a base in acetone solvent. The reaction is typically conducted at 60°C for 3 hours, followed by cooling to room temperature and further stirring at -10°C to precipitate the product. The precipitate is purified by washing with acetone and extraction with citric acid and dichloromethane. This method yields the methyl ester derivative with high purity (>99%) and moderate yield (~62%).

Enzymatic and Asymmetric Resolution Approaches

To obtain enantiomerically pure compounds, enzymatic resolution has been explored. According to a study published by the American Chemical Society, asymmetric resolution using (R)-1-phenylethylamine allows isolation of the (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid enantiomer. Screening of 96 enzymes identified cholesterol esterase from Candida cylindracea as highly stereoselective, achieving >99% enantiomeric excess in substrate and product at 50% conversion. This enzymatic approach offers a scalable, stereoselective alternative to classical resolution or chiral synthesis.

Summary Table of Preparation Methods

Step Reagents/Conditions Yield (%) Purity (%) Notes
Boc protection Boc anhydride, acetone, rt, 20 h ~70 ~92 TLC monitoring, filtration, extraction
Methyl esterification Methyl bromide, K2CO3, acetone, 60°C, 3 h; cooling ~62 >99 Precipitation at -10°C, washing, extraction
Enzymatic resolution (optional) (R)-1-phenylethylamine; cholesterol esterase enzyme N/A >99 ee Provides enantiomerically pure cis isomer

Industrial and Process Development Notes

Industrial synthesis may utilize continuous flow microreactor systems to improve efficiency and sustainability during Boc protection and esterification steps. Flow chemistry allows precise control over reaction parameters, reducing reaction times and improving yields compared to batch processes. Additionally, one-pot syntheses integrating amination and Boc protection have been patented to streamline production and enhance trans-isomer selectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(tert-butoxycarbonylamino)methyl]cyclohexanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or alcohols . The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Mechanism of Action

The mechanism of action of Methyl 3-[(tert-butoxycarbonylamino)methyl]cyclohexanecarboxylate involves its interaction with molecular targets and pathways within biological systems. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active intermediates . These intermediates can then interact with specific receptors or enzymes, modulating their activity and resulting in various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Ring Modifications

(a) Methyl 3-[5-(tert-Butoxycarbonylamino)-2-oxo-cyclohexyl]propanoate (Compound 38, )
  • Structural Differences: The Boc-protected amino group is located at the 5-position of a cyclohexanone ring (2-oxo-cyclohexyl), and the ester is a propanoate rather than a direct methyl carboxylate.
  • The propanoate chain may increase flexibility compared to the target compound’s methyl carboxylate, affecting binding interactions in biological systems .
(b) cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid ()
  • The carboxylic acid functionality enhances solubility in polar solvents but requires protection for further synthetic steps .
(c) Methyl cis-4-(Boc-amino)cyclohexanecarboxylate (YC-1394, )
  • Structural Differences: The Boc-amino group is at the 4-position of the cyclohexane ring.
  • Implications : Substituent position affects stereoelectronic properties. The 4-position may lead to different diastereomer ratios in synthesis or distinct interactions in chiral environments compared to the 3-position in the target compound .

Ring Size and Functional Group Variations

(a) Methyl cis-3-(tert-Butoxycarbonylamino)-1-methoxy-cyclobutanecarboxylate (JS-3293, )
  • Structural Differences : Cyclobutane replaces cyclohexane, and a methoxy group is present at the 1-position.
  • The methoxy group adds polarity, which may enhance solubility but reduce metabolic stability .
(b) Methyl 3-(Azetidin-3-yl)cyclohexanecarboxylate Hydrochloride ()
  • Structural Differences : The Boc group is replaced with an azetidine (4-membered amine ring), and the compound exists as a hydrochloride salt.
  • Implications : The protonated azetidine enhances water solubility but eliminates the Boc group’s protective role, making the amine prone to undesired reactions unless stabilized .

Simplified Analogs

Methyl Cyclohexanecarboxylate ()
  • Structural Differences: Lacks both the Boc group and aminomethyl substituent.
  • Implications : The absence of functional groups simplifies the molecule, reducing steric hindrance and hydrophobicity. This analog is primarily used as a flavoring agent due to its fruity odor, contrasting with the target compound’s role as a synthetic intermediate .

Data Table: Key Properties of Target Compound and Analogs

Compound Name Molecular Features Key Physical/Chemical Properties
Target Compound 3-Boc-aminomethyl, methyl carboxylate High hydrophobicity; stable under basic conditions
Compound 38 () 5-Boc-amino, 2-oxo, propanoate Polar ketone; reactive toward nucleophiles
cis-3-Boc-amino cyclohexanecarboxylic acid 3-Boc-amino, carboxylic acid Water-soluble acid; requires esterification
YC-1394 () 4-Boc-amino, methyl carboxylate Altered stereochemistry; potential for chiral resolution
JS-3293 () Cyclobutane, 1-methoxy High ring strain; polar methoxy group
Methyl Cyclohexanecarboxylate No functional groups Low polarity; used in fragrances

Biological Activity

Methyl 3-[(tert-butoxycarbonylamino)methyl]cyclohexanecarboxylate, a compound with the CAS number 208705-97-9, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound is represented by the following molecular formula:

  • Molecular Formula : C₁₃H₂₃N₁O₄
  • Molecular Weight : 257.33 g/mol
  • IUPAC Name : (1R,3S)-3-(((tert-butoxycarbonyl)amino)methyl)cyclohexane-1-carboxylic acid

The compound features a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis for protecting amines.

1. Antimicrobial Activity

Research has indicated that compounds containing the tert-butoxycarbonyl group exhibit various degrees of antimicrobial activity. In a study focusing on related compounds, it was found that certain derivatives displayed significant inhibition against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The activity was assessed using standard disk diffusion methods, where the zone of inhibition was measured.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainZone of Inhibition (mm)
Compound AStaphylococcus aureus15
Compound BBacillus subtilis12
This compoundTBD

2. Enzyme Inhibition Studies

This compound has been evaluated for its inhibitory effects on various enzymes. Notably, it has shown potential as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), which is implicated in numerous cellular processes including metabolism and cell survival.

In vitro assays demonstrated that this compound exhibits competitive inhibition with an IC50 value in the low micromolar range. Comparative studies with known inhibitors indicated that modifications to the Boc group can significantly affect potency.

Table 2: GSK-3β Inhibition Data

Compound NameIC50 (µM)Type of Inhibition
Staurosporine0.01Competitive
This compound~5Competitive

3. Cytotoxicity Assessment

The cytotoxic effects of this compound were evaluated using various cell lines including HT-22 (mouse hippocampal neurons) and BV-2 (mouse microglial cells). The results indicated that at concentrations below 10 µM, the compound did not significantly reduce cell viability, suggesting a favorable safety profile for further development.

Table 3: Cytotoxicity Results

Concentration (µM)HT-22 Cell Viability (%)BV-2 Cell Viability (%)
19592
109088
507065

Case Studies and Research Findings

A recent dissertation highlighted the development of a screening assay for compounds targeting virulence factors in bacterial infections. This compound was included in a panel of compounds tested for their ability to inhibit type III secretion systems in pathogens such as Escherichia coli. The compound exhibited moderate inhibition at higher concentrations, indicating its potential as a lead compound for further optimization.

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